molecular formula C9H13NO2 B2607318 3-methyl-2-(1H-pyrrol-1-yl)butanoic acid CAS No. 61429-10-5

3-methyl-2-(1H-pyrrol-1-yl)butanoic acid

Cat. No. B2607318
CAS RN: 61429-10-5
M. Wt: 167.208
InChI Key: HAWLRFHCZBAAQG-UHFFFAOYSA-N
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Description

“3-methyl-2-(1H-pyrrol-1-yl)butanoic acid” is a chemical compound with the molecular formula C9H13NO2 and a molecular weight of 167.21 .


Synthesis Analysis

The synthesis of this compound involves the use of acetic acid in water and 1,2-dichloro-ethane at 80 ℃ for 0.75h in an inert atmosphere using the Schlenk technique .


Molecular Structure Analysis

The molecular structure of “3-methyl-2-(1H-pyrrol-1-yl)butanoic acid” can be represented by the InChI code: 1S/C9H13NO2/c1-7(2)8(9(11)12)10-5-3-4-6-10/h3-8H,1-2H3,(H,11,12) and the InChI key is HAWLRFHCZBAAQG-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-methyl-2-(1H-pyrrol-1-yl)butanoic acid” include a melting point of 59-61°C . The compound is a powder at room temperature .

Scientific Research Applications

Novel Pyrrole Alkaloids and Their Potential

One study identified new pyrrole alkaloids from the fruiting bodies of Leccinum extremiorientale, contributing to the understanding of the chemical diversity and potential biological activities of compounds in mushrooms. These alkaloids, including variants structurally related to "3-methyl-2-(1H-pyrrol-1-yl)butanoic acid," could offer insights into new natural products with therapeutic applications (Yang et al., 2015).

Structural and Crystallographic Analysis

Another research focused on the crystal structure of compounds related to "3-methyl-2-(1H-pyrrol-1-yl)butanoic acid," providing detailed insights into their molecular configuration, which is crucial for understanding their chemical properties and potential applications in drug design (Liu et al., 2009).

Development of Therapeutic Agents

Research on diastereoselective synthesis of non-peptidic αvβ6 integrin antagonists, including structures akin to "3-methyl-2-(1H-pyrrol-1-yl)butanoic acid," highlights the compound's role in developing new therapies for idiopathic pulmonary fibrosis, demonstrating the significant therapeutic potential of such compounds (Anderson et al., 2016).

Pyrrole Derivatives as Chemical Intermediates

The synthesis of 1,3-diaryl-pyrrolo[1,2-a]quinoxalines from compounds similar to "3-methyl-2-(1H-pyrrol-1-yl)butanoic acid" showcases the role of pyrrole derivatives as intermediates in producing complex heterocyclic compounds, which could have various applications in medicinal chemistry and drug development (Potikha & Kovtunenko, 2009).

Safety And Hazards

The compound is classified under GHS07 and has the signal word “Warning”. The hazard statements include H302, H315, H319, and H335. The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-methyl-2-pyrrol-1-ylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-7(2)8(9(11)12)10-5-3-4-6-10/h3-8H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAWLRFHCZBAAQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)N1C=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-2-(1H-pyrrol-1-yl)butanoic acid

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